Para-Substitution Confers CCR5 Antagonist Activity vs. Uncharacterized Meta-Analog
Preliminary pharmacological screening has identified that 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one (para-CF₃ substituted) demonstrates utility as a CCR5 antagonist with potential application in treating CCR5-mediated diseases including HIV infection [1]. The positional isomer 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one (CAS 1344328-00-2) exists commercially but lacks documented CCR5 antagonist activity in the same screening paradigm . This substitution position-dependent activity reflects altered steric and electronic complementarity with the CCR5 binding pocket.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Active as CCR5 antagonist in preliminary screening (qualitative) |
| Comparator Or Baseline | 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one: No reported CCR5 activity |
| Quantified Difference | Qualitative difference: para-substitution yields activity not observed with meta-substitution |
| Conditions | Preliminary pharmacological activity screening assay |
Why This Matters
Researchers developing CCR5-targeted therapeutics should procure the para-substituted isomer specifically, as meta-substitution may ablate receptor engagement.
- [1] Zhang H, et al. Cyclopentanone derivatives as CCR5 antagonists for treating HIV and inflammatory diseases. Semantic Scholar profile; 2012. View Source
